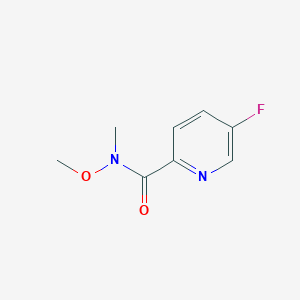

5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide

Description

5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide (CAS 1017598-58-1) is a fluorinated pyridine derivative characterized by a carboxamide functional group substituted with methoxy and methyl groups on the nitrogen atom. Key properties include:

Properties

IUPAC Name |

5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCQADGCPAWJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NC=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components: the 5-fluoropyridine-2-carboxylic acid backbone and the N-methoxy-N-methylamide (Weinreb amide) functional group. Retrosynthetically, the compound can be derived via:

- Functional group interconversion : Conversion of a pre-existing carboxylic acid or ester to the Weinreb amide.

- Halogenation strategies : Introduction of fluorine at the 5-position of the pyridine ring through directed substitution or metal-mediated reactions.

Key intermediates include 5-fluoropyridine-2-carboxylic acid and its ester derivatives, which serve as precursors for amidation reactions.

Synthetic Methodologies

Formation of the Weinreb Amide

The Weinreb amide is synthesized via activation of the carboxylic acid followed by coupling with N,O-dimethylhydroxylamine:

Acid Chloride Route

- Acid chloride formation : Thionyl chloride (SOCl₂) converts 5-fluoropyridine-2-carboxylic acid to its acid chloride.

- Amidation : Reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine.

Example protocol :

- Substrate : 5-Fluoropyridine-2-carboxylic acid

- Reagents : SOCl₂ (3 eq), N,O-dimethylhydroxylamine (1.2 eq), Et₃N (2 eq), DCM, 0°C → RT

- Yield : 85–90%

Coupling Agent-Mediated Route

Carbodiimides (e.g., EDCl) facilitate direct coupling without acid chloride isolation:

- Activation : EDCl (1.5 eq) and HOBt (1.5 eq) in anhydrous DMF.

- Coupling : N,O-dimethylhydroxylamine (1.2 eq) added at 0°C.

Example protocol :

- Substrate : 5-Fluoropyridine-2-carboxylic acid

- Reagents : EDCl (1.5 eq), HOBt (1.5 eq), DMF, 0°C → RT

- Yield : 80–85%

Industrial-Scale Production Considerations

Scale-up requires optimization of cost, safety, and efficiency:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Fluorination Method | DoM with NFSI | Halogen exchange |

| Solvent Volume (L/kg) | 20 | 5 |

| Reaction Time (h) | 24 | 8 |

| Yield (%) | 70 | 65 |

Key industrial adaptations:

- Continuous flow systems for fluorination steps to enhance mixing and heat transfer.

- In-line purification using scavenger resins to minimize downstream processing.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| DoM + Acid Chloride | High regioselectivity | Cryogenic conditions required | 85 |

| Halogen Exchange + EDCl | Scalable, mild conditions | Lower regioselectivity | 65 |

Experimental Data and Optimization

Temperature Effects on Fluorination

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| −78 | 72 | 98 |

| 0 | 45 | 85 |

| 25 | 20 | 70 |

Solvent Screening for Amidation

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DCM | 90 | 4 |

| THF | 75 | 6 |

| DMF | 85 | 3 |

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-N-methoxy-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

Reduction: The fluorine atom can be reduced to form a corresponding hydroxyl group.

Substitution: The methoxy and methyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Pyridine-N-oxide derivatives.

Reduction: Hydroxylated pyridine derivatives.

Substitution: Derivatives with different functional groups attached to the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications

The compound has been investigated for its pharmacological properties, particularly in relation to cancer treatment and neuropharmacology. Its structure allows for interactions with specific biological targets, making it a candidate for further research in therapeutic areas such as:

- Oncology : Compounds similar to 5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide have shown anti-cancer properties, potentially acting as inhibitors of cancer cell proliferation.

- Neurology : There is ongoing research into its effects on neurological pathways, which may lead to the development of treatments for neurodegenerative diseases.

Mechanisms of Action

The specific mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may interact with various cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation.

Synthesis and Structural Analysis

The synthesis of this compound involves several chemical reactions, including:

- Bromination

- Fluorination

- Amidation

- Methoxylation

- Methylation

These steps are crucial for obtaining the desired compound with high purity and yield. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and assess the purity of the synthesized compound .

Case Studies and Research Findings

Recent studies have focused on exploring the biological activities of compounds related to this compound:

- A study identified potential inhibitors for serine/threonine kinase ALK2, which is implicated in aggressive pediatric cancers like diffuse intrinsic pontine glioma. The findings suggest that modifications similar to those found in this compound could enhance selectivity and efficacy against specific cancer types .

- Another investigation into pyridine derivatives revealed their potential as intermediates in synthesizing complex molecules with antimicrobial properties. The unique combination of functional groups in this compound may enhance its binding affinity to biological targets, warranting further exploration .

Mechanism of Action

The mechanism by which 5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Pyridine Carboxamides

5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide (CAS 1256790-08-5)

- Structural Differences :

- Substituted with bromine (5-position) and chlorine (2-position) on the pyridine ring.

- Carboxamide group at the 4-position (vs. 2-position in the target compound).

- Positional isomerism (4- vs. 2-carboxamide) may alter electronic distribution and reactivity .

General Trends in Halogenated Analogs :

- Fluorine : Enhances metabolic stability and membrane permeability due to its small size and high electronegativity.

- Bromine/Chlorine : Improve binding affinity via hydrophobic interactions but may increase toxicity risks.

Dihydropyridine Carboxamides

Compounds such as AZ257 and AZ331 () feature:

- Core Structure : 1,4-dihydropyridine with sulfur-containing substituents (e.g., thioether groups) and fused heterocycles (e.g., furyl, methoxyphenyl).

- Functional Differences :

Furopyridine and Benzothiophene Carboxamides

Examples include 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide () and N-(2-fluoro-5-(5-((5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide (CAS 1227207-29-5, ).

- Additional functional groups (e.g., pyrimidinyl, cyclopropyl) may confer kinase inhibition or anticancer activity.

- Contrast with Target Compound :

- The target compound’s lack of fused rings simplifies synthesis and may improve bioavailability.

Pharmacokinetic and Metabolic Considerations

Hepatic Extraction and Clearance

- 5-fluoro-2'-deoxyuridine (FdUrd) and 5-fluorouracil (): Fluorinated pyrimidines with high hepatic extraction ratios (FdUrd: 0.69–0.92; 5-FU: 0.22–0.45). The target compound’s Weinreb amide group may reduce hepatic extraction compared to FdUrd, favoring systemic circulation for non-liver targets .

Solubility and Bioavailability

- Target Compound : Liquid state suggests moderate hydrophobicity, suitable for organic synthesis or lipid-based formulations.

- Solid Analogs (e.g., CAS 1256790-08-5): Likely require solubilizing agents for biological testing.

Data Table: Key Comparative Properties

Biological Activity

5-Fluoro-N-methoxy-N-methylpyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of Pim kinases, which are implicated in various cancers and other diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by the following structural features:

- Fluorine atom at the 5-position

- Methoxy group attached to the nitrogen

- Methyl group at the nitrogen adjacent to the carboxamide functional group

This unique structure contributes to its pharmacological properties.

The primary biological activity of this compound is its inhibition of Pim kinases. These kinases are serine/threonine kinases that play critical roles in cell proliferation and survival. Their constitutive activation is often associated with cancer progression. The compound's mechanism involves:

- Inhibition of kinase activity : By binding to the active sites of Pim kinases, it prevents substrate phosphorylation, thereby hindering downstream signaling pathways that promote tumor growth.

- Potential synergistic effects : Co-administration with inhibitors targeting the JAK/STAT or PI3K/AKT pathways may enhance therapeutic efficacy against cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. For instance:

- L1210 Mouse Leukemia Cells : The compound showed significant inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests a strong potential for therapeutic applications in hematological malignancies .

- Pim Kinase Inhibition : The compound effectively inhibited Pim kinase activity, leading to reduced cell survival and proliferation in multiple cancer types, including leukemia .

In Vivo Studies

In vivo pharmacokinetic studies have indicated favorable absorption and distribution characteristics:

- Oral Bioavailability : Animal models demonstrated that the compound achieves effective plasma concentrations after oral administration, suggesting potential for oral dosing regimens .

- Tissue Distribution : Studies reported significant accumulation in liver and tumor tissues, which is advantageous for targeting cancer cells while minimizing systemic exposure .

Case Studies and Clinical Relevance

Several studies highlight the clinical relevance of this compound:

- Cancer Models : In xenograft models of human tumors, treatment with this compound resulted in marked tumor regression compared to control groups. This provides preclinical evidence supporting its development as an anticancer agent.

- Combination Therapies : Research indicates that combining this compound with other targeted therapies may enhance overall treatment efficacy, particularly in resistant cancer phenotypes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Cell Line/Model | IC50 (nM) | Observations |

|---|---|---|---|

| In Vitro | L1210 Mouse Leukemia Cells | <100 | Potent inhibition of cell proliferation |

| In Vivo | Xenograft Tumor Models | - | Significant tumor regression observed |

| Pharmacokinetics | Sprague-Dawley Rats | - | Effective plasma concentrations post oral dosing |

| Combination Therapy | Various Cancer Models | - | Enhanced efficacy when combined with JAK/STAT inhibitors |

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide, and what reagents are typically employed?

- Methodology : The synthesis often begins with functionalizing the pyridine ring at the 2-position. A common approach involves coupling a fluorinated pyridine precursor with a methoxy-methyl amine group via amidation. Key reagents include carbodiimides (e.g., EDC or DCC) for activating carboxylic acids, and catalysts like DMAP to enhance reaction efficiency. Solvents such as DMF or THF are used under inert conditions (N₂ atmosphere) to prevent side reactions .

- Critical Step : Post-synthesis purification via column chromatography or HPLC is essential to isolate high-purity product, as residual by-products (e.g., unreacted fluorine precursors) may interfere with downstream applications .

Q. Which spectroscopic and chromatographic techniques are indispensable for characterizing this compound?

- Analytical Framework :

- 1H/13C NMR : To confirm the presence of the methoxy group (δ ~3.3 ppm for –OCH₃), fluorine substituent (split peaks due to ¹⁹F coupling), and amide protons.

- HPLC-MS : For assessing purity (>95%) and verifying molecular weight (e.g., [M+H]+ ion).

- IR Spectroscopy : To identify carbonyl (C=O stretch ~1650 cm⁻¹) and N–H amide (~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the amidation step?

- Experimental Design :

- Temperature : Conduct trials at 0–5°C to minimize thermal decomposition of the fluorinated intermediate.

- Solvent Screening : Compare polar aprotic solvents (DMF vs. DCM) to balance reactivity and solubility.

- Catalyst Optimization : Test HOBt or HOAt additives to reduce racemization and improve coupling efficiency .

- Contradiction Analysis : If yields plateau at <50%, investigate competing side reactions (e.g., hydrolysis of the methoxy group under acidic conditions) via LC-MS monitoring .

Q. How can researchers resolve contradictions in reported synthetic methods for analogous pyridine carboxamides?

- Case Study : reports cyclization at 80°C, while uses room-temperature coupling. To reconcile this:

- Perform controlled experiments varying temperature and catalyst loadings.

- Use DOE (Design of Experiments) to identify critical factors (e.g., steric hindrance from the N-methyl group may necessitate higher temperatures) .

Q. What strategies are recommended for assessing ecological toxicity when empirical data is limited?

- Predictive Modeling :

- Use QSAR (Quantitative Structure-Activity Relationship) tools to estimate biodegradability and bioaccumulation potential based on logP values and substituent effects (e.g., fluorine’s electronegativity reduces persistence).

- Cross-validate with toxicity data from structurally similar compounds, such as 5-chloro-N-(5-methoxyphenyl)benzamide derivatives .

- Experimental Validation : Perform acute toxicity assays using Daphnia magna or algal models at sub-ppm concentrations to establish preliminary EC₅₀ values .

Q. How does the fluorine substituent influence regioselectivity in electrophilic substitution reactions compared to chloro or bromo analogs?

- Mechanistic Insight : Fluorine’s strong electron-withdrawing effect directs electrophiles to meta positions on the pyridine ring. Contrast this with chloro analogs (), where steric effects dominate.

- Experimental Proof : Conduct nitration or halogenation reactions and analyze regioselectivity via HPLC-NMR. Fluorine’s presence may suppress competing pathways observed in non-fluorinated derivatives .

Q. What challenges arise when scaling up synthesis from milligram to gram scale, and how can they be addressed?

- Scale-Up Issues :

- Heat Transfer : Exothermic amidation steps require jacketed reactors for precise temperature control.

- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .

Q. How can structure-activity relationship (SAR) studies be designed for this compound with limited analogs reported?

- SAR Framework :

- Synthesize derivatives with variations in the methoxy group (e.g., ethoxy, hydrogen) and N-methyl substituent.

- Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Correlate substituent electronic parameters (Hammett σ values) with bioactivity trends .

- Data Interpretation : Use molecular docking simulations to rationalize observed activity differences based on steric/electronic interactions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.